molecular formula C11H19N3O3 B12334592 Carbamic acid, [(1S)-3-diazo-1-(1-methylethyl)-2-oxopropyl]-,1,1-dimethylethyl ester

Carbamic acid, [(1S)-3-diazo-1-(1-methylethyl)-2-oxopropyl]-,1,1-dimethylethyl ester

Cat. No.: B12334592
M. Wt: 241.29 g/mol
InChI Key: WMQJIPLFGAZYSC-ZETCQYMHSA-N
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Description

Carbamic acid, [(1S)-3-diazo-1-(1-methylethyl)-2-oxopropyl]-,1,1-dimethylethyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique diazo and ester functional groups, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(1S)-3-diazo-1-(1-methylethyl)-2-oxopropyl]-,1,1-dimethylethyl ester typically involves the reaction of diazo compounds with carbamic acid derivatives. One common method involves the reaction of a diazo ketone with a carbamic acid ester under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the diazo compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes the purification of the final product through techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(1S)-3-diazo-1-(1-methylethyl)-2-oxopropyl]-,1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the diazo group into an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and various substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Carbamic acid, [(1S)-3-diazo-1-(1-methylethyl)-2-oxopropyl]-,1,1-dimethylethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, [(1S)-3-diazo-1-(1-methylethyl)-2-oxopropyl]-,1,1-dimethylethyl ester involves its interaction with molecular targets through its diazo and ester functional groups. The diazo group can participate in cycloaddition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways and molecular targets, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, [(1S)-3-diazo-1-(1-methylethyl)-2-oxopropyl]-,1,1-dimethylethyl ester is unique due to its combination of diazo and ester functional groups, which confer distinct reactivity and versatility compared to other carbamic acid derivatives. This uniqueness makes it valuable in specialized chemical syntheses and research applications.

Properties

Molecular Formula

C11H19N3O3

Molecular Weight

241.29 g/mol

IUPAC Name

tert-butyl (2S)-4-amino-4-diazo-3-oxo-2-propan-2-ylbutanoate

InChI

InChI=1S/C11H19N3O3/c1-6(2)7(8(15)9(12)14-13)10(16)17-11(3,4)5/h6-7H,12H2,1-5H3/t7-/m0/s1

InChI Key

WMQJIPLFGAZYSC-ZETCQYMHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)C(=[N+]=[N-])N)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)C(=[N+]=[N-])N)C(=O)OC(C)(C)C

Origin of Product

United States

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